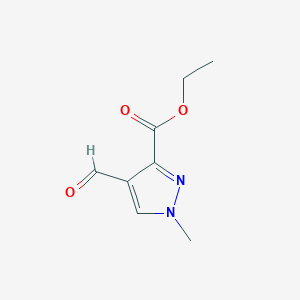
2-(3-Methylpyridin-4-yl)acetic acid hydrochloride
Übersicht
Beschreibung
2-(3-Methylpyridin-4-yl)acetic acid hydrochloride, also known as MPAAH, is a compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 g/mol . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride is 1S/C8H9NO2.ClH/c1-6-5-9-3-2-7(6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H .Physical And Chemical Properties Analysis
2-(3-Methylpyridin-4-yl)acetic acid hydrochloride is a powder . It has a molecular weight of 187.63 g/mol . The compound’s IUPAC name is (3-methyl-4-pyridinyl)acetic acid hydrochloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study by Chui et al. (2004) discussed the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, highlighting the regioselective formation of 3-methyl substituted derivatives and their molecular conformations based on NMR and X-ray data. This research contributes to the understanding of the chemical properties and potential applications of pyridine derivatives in organic synthesis and material science Chui et al., 2004.
Crystal Structure Analysis
- Park et al. (2016) analyzed the crystal structure of a pyridine herbicide, revealing the formation of a three-dimensional network through hydrogen bonds and weak π–π interactions. This study provides insights into the structural aspects of pyridine derivatives, which could be relevant for designing new materials and chemicals with specific properties Park et al., 2016.
Synthesis and Insecticidal Activity
- Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, highlighting their potential insecticidal activity. This research could contribute to the development of new agrochemicals Holla et al., 2004.
Preparation of Heterocyclic N-Oxide
- Zhong et al. (2004) reported a method for oxidizing various pyridines to their N-oxides, providing a useful technique for synthesizing pyridine N-oxide derivatives, which have applications in organic synthesis and potentially in drug development Zhong et al., 2004.
Synthesis and Biological Activity of Heterocyclic Derivatives
- Mohammad et al. (2017) synthesized new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil and investigated their antimicrobial activity. This study contributes to the field of medicinal chemistry, exploring the potential of pyridine derivatives as antimicrobial agents Mohammad et al., 2017.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(3-methylpyridin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-5-9-3-2-7(6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIUFDONNWLNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridin-4-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)






![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)

![[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1430652.png)



